molecular formula C9H10O4 B1314264 5,6-Dimethoxy-1,3-benzodioxole CAS No. 3214-12-8

5,6-Dimethoxy-1,3-benzodioxole

Cat. No. B1314264
CAS RN: 3214-12-8
M. Wt: 182.17 g/mol
InChI Key: BCVVSOXKFUQQQF-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1,3-benzodioxole is a derivative of 1,3-Benzodioxole . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-1,3-benzodioxole has been studied using various spectroscopic tools . The theoretical calculation of the molecule is computed by Gaussian 09W software with Density functional B3LYP and CAM-B3LYP method utilizing 6-311G(d,p) as basis set .

Scientific Research Applications

Synthesis and Structure Elucidation

  • Preparation in Organic Chemistry: 5,6-Dimethoxy-1,3-benzodioxole derivatives have been synthesized for various purposes. For instance, 1,3-Benzdioxole-5,6-dicarboxaldehyde and related compounds have been prepared for structural analysis and to understand the chemical properties of these derivatives (Daliacker, Schieuter, & Schneider, 1986).
  • Amino Derivatives: The preparation of amino-1,3-benzodioxoles has been explored, which includes the conversion of 5,6-dimethoxy-1,3-benzodioxole derivatives through reduction and other chemical reactions (Daliacker, Erkens, & Kim, 1978).

Antitumor Properties

  • Anticancer Applications: Derivatives of 5,6-Dimethoxy-1,3-benzodioxole have shown promising results in anticancer research. For instance, apiole, a derivative, demonstrated significant antitumor effects against human colon cancer cells in vivo (Wei et al., 2012). Another study found that these derivatives inhibit the proliferation of COLO 205 colon cancer cells, indicating potential therapeutic applications in cancer treatment (Lien et al., 2011).

Other Applications

  • Chemical Reactions and Characterization: Research has also focused on understanding the chemical reactions and properties of 5,6-Dimethoxy-1,3-benzodioxole derivatives. For instance, studies on the synthesis and characterization of benzo-1,3,2-dithiazolyl radicals derived from benzodioxole have been conducted (Alberola et al., 2010).
  • Insecticide Synthesis: Interestingly, derivatives of 5,6-Dimethoxy-1,3-benzodioxole have been synthesized and evaluated for use as insecticides, highlighting the versatility of this compound in various scientific applications (Sumantri, 2005).

Safety And Hazards

The safety data sheet for a similar compound, 5,6-Dimethoxy-1H-indole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on similar compounds suggests potential future directions. For instance, the compound 5,6-Dimethoxy-1-indanone exhibits broad-spectrum antibacterial activity, particularly demonstrating excellent inhibitory effects against A. baumannii . This suggests that 5,6-Dimethoxy-1,3-benzodioxole and similar compounds could be further studied for their potential antimicrobial properties.

properties

IUPAC Name

5,6-dimethoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-10-6-3-8-9(13-5-12-8)4-7(6)11-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVVSOXKFUQQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185918
Record name 1,3-Benzodioxole, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-1,3-benzodioxole

CAS RN

3214-12-8
Record name 1,3-Benzodioxole, 5,6-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Daliacker, L Erkens, IO Kim - Zeitschrift für Naturforschung C, 1978 - degruyter.com
We describe the preparation of the amino-1,3-benzodioxoles 1b-10b. They were prepared by reduction of 5-nitro-(1a), 6-nitro-5-methoxy-(3a), 6-nitro-5-methoxy-(4a) , and 5-nitro-4,7-…
Number of citations: 2 www.degruyter.com
F Daliacker, V Mues, IO Kim - Zeitschrift für Naturforschung C, 1978 - degruyter.com
We describe the possibilities of formation and preparation of the “natural” 1,3-benzodioxolecarboxylic acids 1, 2, 4, 6 b, and 7, already mentioned in literature. Myristic acid (3e) was …
Number of citations: 2 www.degruyter.com

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